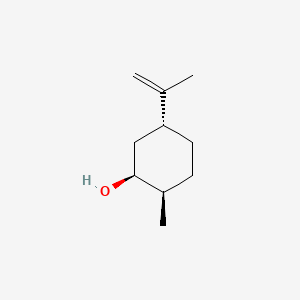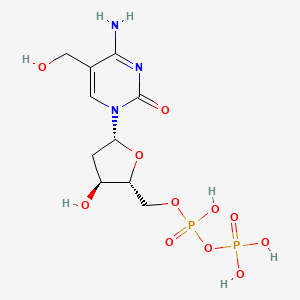
2-Amino-2-deoxymannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose. It is an amino sugar where the hydroxyl group at the second position of mannose is replaced by an amino group. This compound plays a crucial role in various biological processes and is a key component in the synthesis of glycoproteins and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-deoxymannose typically involves the following steps:
Starting Material: Tri-O-acetyl-D-glucal is used as the starting material.
Addition of Nitrosyl Chloride: Nitrosyl chloride is added to the acetylated glycal to form an acetylated derivative of the 2-oximinohexose.
Reduction: The oxime is then reduced to an amine using zinc-copper couple in glacial acetic acid.
Acetylation: The product is acetylated to form the acetylated derivative of the 2-amino-2-deoxyhexose.
Deacetylation: Finally, deacetylation provides the crystalline hydrochloride of this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as catalytic hydrogenation and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-deoxymannose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the oxime group to an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Nitrosyl chloride is commonly used for oxidation reactions.
Reduction: Zinc-copper couple in glacial acetic acid is used for reduction.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oximes: Formed from the oxidation of the amino group.
Amines: Formed from the reduction of oximes.
Derivatives: Various substituted derivatives can be formed through substitution reactions.
Scientific Research Applications
2-Amino-2-deoxymannose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the study of glycosylation processes and cell signaling.
Medicine: Investigated for its potential in treating diseases related to glycosylation disorders.
Industry: Used in the production of pharmaceuticals and as a precursor for various biochemical compounds
Mechanism of Action
The mechanism of action of 2-amino-2-deoxymannose involves its incorporation into glycoproteins and glycolipids. It acts as a substrate for various glycosyltransferases, which transfer sugar moieties to proteins and lipids. This process is crucial for cell signaling, protein folding, and immune responses .
Comparison with Similar Compounds
2-Amino-2-deoxyglucose (D-glucosamine): Similar structure but derived from glucose.
2-Amino-2-deoxygalactose (D-galactosamine): Similar structure but derived from galactose.
2-Amino-2-deoxytalose (D-talosamine): Similar structure but derived from talose.
Uniqueness: 2-Amino-2-deoxymannose is unique due to its specific role in the synthesis of glycoproteins and glycolipids derived from mannose. Its structural properties allow it to participate in unique biochemical pathways that are not accessible to its similar compounds .
Properties
CAS No. |
2636-92-2 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |
InChI Key |
MSWZFWKMSRAUBD-CBPJZXOFSA-N |
SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O |
Key on ui other cas no. |
14307-02-9 |
Synonyms |
2-amino-2-deoxymannose D-mannosamine mannosamine mannosamine hydrochloride, (D)-isomer mannosamine, (D)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)





![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)
![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)


![N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline](/img/structure/B1203511.png)
